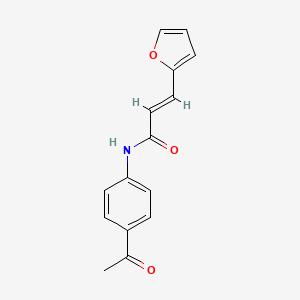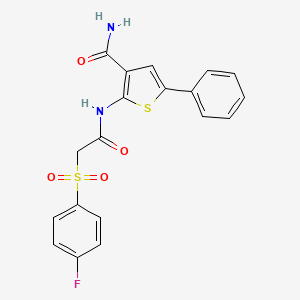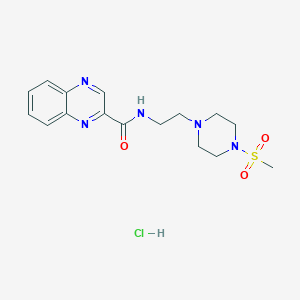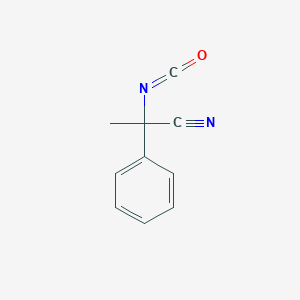
2-Isocyanato-2-phenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-2-phenylpropanenitrile is an organic compound characterized by the presence of an isocyanate group (-N=C=O) and a nitrile group (-C≡N) attached to a phenyl ring
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-2-phenylpropanenitrile has several applications in scientific research:
Polymer Chemistry: Used to create polymers with reactive isocyanate groups for further functionalization.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Safety and Hazards
The safety information available indicates that 2-Isocyanato-2-phenylpropanenitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) .
Zukünftige Richtungen
The future directions for the study and application of 2-Isocyanato-2-phenylpropanenitrile and other isocyanates are promising. There is a growing interest in the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . The elimination of phosgene, a highly toxic and reactive compound currently used in the production of isocyanates, is seen as a key step towards the production of green polyurethanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-2-phenylpropanenitrile typically involves the reaction of primary amines with phosgene or its derivatives, such as diphosgene or triphosgene . The reaction is carried out under controlled conditions to ensure the complete transformation of the amine groups into isocyanate groups. The process can be summarized as follows:
Starting Material: Primary amine (e.g., aniline derivative)
Reagent: Phosgene, diphosgene, or triphosgene
Conditions: Solvent (e.g., dichloromethane), temperature control, and the presence of a tertiary amine as an acid scavenger
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyanato-2-phenylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Hydrolysis: Reaction with water leads to the formation of carbamic acid derivatives.
Polymerization: The compound can be used to create polymers with pendant isocyanate groups, which can further react with other functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Alcohols, amines, thiols; solvents like dichloromethane or toluene; room temperature to moderate heating.
Hydrolysis: Water; ambient conditions or mild heating.
Polymerization: Monomers with isocyanate functionality; initiators or catalysts as needed.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thioureas: Formed from the reaction with thiols.
Carbamic Acid Derivatives: Formed from hydrolysis.
Wirkmechanismus
The reactivity of 2-Isocyanato-2-phenylpropanenitrile is primarily due to the isocyanate group, which readily undergoes nucleophilic addition reactions. The mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, leading to the formation of a new bond and the release of a leaving group . This reactivity is exploited in various applications, including polymerization and the synthesis of urethanes and ureas.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isocyanato-2-alkenoates: Share the isocyanate functionality and exhibit similar reactivity profiles.
Phenyl Isocyanate: Lacks the nitrile group but has similar reactivity due to the isocyanate group.
Benzyl Isocyanate: Similar structure but with a different substituent on the phenyl ring.
Uniqueness
2-Isocyanato-2-phenylpropanenitrile is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of complex molecules and materials with tailored properties.
Eigenschaften
IUPAC Name |
2-isocyanato-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-10(7-11,12-8-13)9-5-3-2-4-6-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJBLQINBRYCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)
![7-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-7-azabicyclo[2.2.1]heptane](/img/structure/B2882026.png)
![ethyl 4-[(benzylcarbamoyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2882029.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)
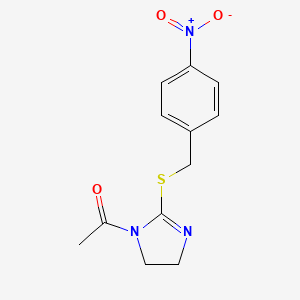
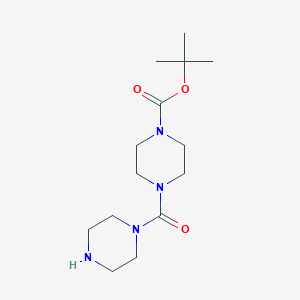
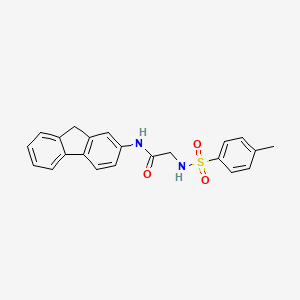
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2882041.png)
![2-chloro-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethan-1-one](/img/structure/B2882043.png)
